molecular formula C16H19NO3 B11957046 2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol

2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B11957046
M. Wt: 273.33 g/mol
InChI Key: ADVWFYLTBOLMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C16H19NO3. This compound is characterized by the presence of an ethoxyphenyl group, an aminomethyl group, and a methoxyphenol group. It is a secondary amine and phenol derivative, which makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-ethoxyaniline with formaldehyde and 6-methoxyphenol. This reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl linkage. The reaction can be summarized as follows:

    Starting Materials: 2-ethoxyaniline, formaldehyde, 6-methoxyphenol.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxyphenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(Phenylamino)methyl]phenol}

Uniqueness

2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-ethoxyanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C16H19NO3/c1-3-20-14-9-5-4-8-13(14)17-11-12-7-6-10-15(19-2)16(12)18/h4-10,17-18H,3,11H2,1-2H3

InChI Key

ADVWFYLTBOLMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.